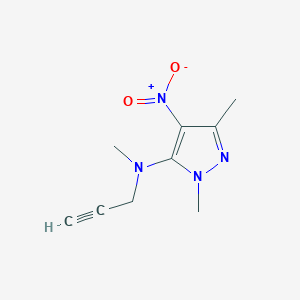
2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule that contains a thiophene ring, a piperidine ring, and a nitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a nitrile group could influence its polarity and reactivity .
Applications De Recherche Scientifique
Synthetic Chemistry Applications :
- The compound has been utilized in the synthesis of nitriles, ketones, and lactams through the oxidation of primary aliphatic amines, as demonstrated by Moriarty et al. (1988). This process involves the intermediary imine formation, indicating its utility in complex organic synthesis processes (Moriarty et al., 1988).
- A study by Greig et al. (1987) highlighted its involvement in 1,3-dipolar cycloaddition reactions, showing its potential in forming diverse heterocyclic compounds like oxadiazoles, thiadiazoles, and triazoles (Greig et al., 1987).
Molecular Engineering and Material Science :
- The modification of mesoporous carbon nitride with a thiophene motif, which includes structures similar to the compound , has been researched by Chen et al. (2013). This modification aims to enhance photoactivation of molecular oxygen, indicating its potential in catalysis and material science (Chen et al., 2013).
Study of Molecular Interactions :
- The crystal structure and molecular interactions of similar nicotinonitrile derivatives have been studied extensively, as evidenced by research conducted by Fun et al. (2010) and Chantrapromma et al. (2009). These studies provide insights into the molecular geometry, hydrogen bonding, and stacking interactions, which are crucial for understanding the physical and chemical properties of such compounds (Fun et al., 2010), (Chantrapromma et al., 2009).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing a piperidine moiety are known to interact with a variety of biological targets .
Mode of Action
The presence of a piperidine ring and a thiophene moiety suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, aromatic stacking interactions, and covalent bonding .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes .
Pharmacokinetics
The presence of a piperidine ring and a thiophene moiety could potentially influence its bioavailability and pharmacokinetic properties .
Result of Action
Compounds containing a piperidine moiety are known to exhibit a wide range of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its activity .
Propriétés
IUPAC Name |
2-[1-(thiophene-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-12-2-1-6-18-15(12)21-14-3-7-19(8-4-14)16(20)13-5-9-22-11-13/h1-2,5-6,9,11,14H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVXZAIGAAEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Bromo-4-(difluoromethoxy)phenyl]methanol](/img/structure/B2780464.png)



![4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine](/img/structure/B2780469.png)

![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride](/img/structure/B2780476.png)

![1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780478.png)


